2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid
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Overview
Description
2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a cyclopropylmethylsulfonyl group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Cyclopropylmethylsulfonyl Group: This step involves the sulfonylation of the pyridine ring using cyclopropylmethyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydride
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Sulfides
Substitution Products: Alkylated pyridine derivatives
Scientific Research Applications
2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)acetic Acid: A simpler analog without the cyclopropylmethylsulfonyl group.
2-(6-Methylpyridin-3-yl)acetic Acid: Contains a methyl group instead of the cyclopropylmethylsulfonyl group.
Uniqueness
2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid is unique due to the presence of the cyclopropylmethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H13NO4S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-[6-(cyclopropylmethylsulfonyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)5-9-3-4-10(12-6-9)17(15,16)7-8-1-2-8/h3-4,6,8H,1-2,5,7H2,(H,13,14) |
InChI Key |
RGSVUAKPZHTHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=NC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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